molecular formula C18H16O4 B1229654 8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene CAS No. 53760-22-8

8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene

Cat. No.: B1229654
CAS No.: 53760-22-8
M. Wt: 296.3 g/mol
InChI Key: SILCUWKIINXJQT-UHFFFAOYSA-N
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Description

8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benz(a)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of four hydroxyl groups attached to the tetrahydrobenz(a)anthracene structure, making it a tetrahydrotetrol.

Preparation Methods

The synthesis of 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene typically involves the hydrolysis of 8,9-dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene This reaction is carried out under acidic conditions, which facilitates the opening of the epoxide ring and the subsequent formation of the tetrahydrotetrol

Chemical Reactions Analysis

8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

8,9,10,11-Tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene is primarily used in scientific research to study the metabolic pathways of polycyclic aromatic hydrocarbons and their effects on biological systems. It is particularly relevant in cancer research, as it helps in understanding the mechanisms of carcinogenesis induced by benz(a)anthracene and related compounds . Additionally, it is used in studies involving the enzymatic processes that convert these hydrocarbons into their active or inactive forms.

Mechanism of Action

The mechanism of action of 8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene involves its interaction with cellular enzymes that metabolize polycyclic aromatic hydrocarbons. These enzymes, such as cytochrome P450, convert the compound into reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The molecular targets include DNA, where the compound forms adducts that can cause mutations and initiate cancer development.

Properties

CAS No.

53760-22-8

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,10,11-tetrol

InChI

InChI=1S/C18H16O4/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(20)18(22)17(15)21/h1-8,15-22H

InChI Key

SILCUWKIINXJQT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)O)O

Synonyms

8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenz(a)anthracene
8,9,10,11-tetrahydroxy-8,9,10,11-tetrahydrobenzanthracene
8,9,10,11-THBA

Origin of Product

United States

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